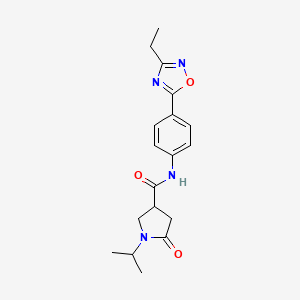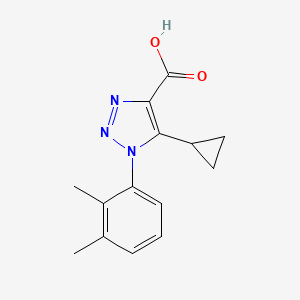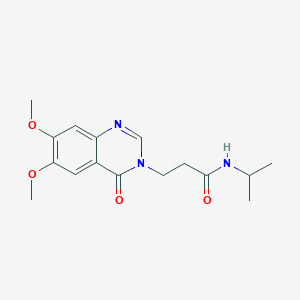
N-(4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound featuring a 1,2,4-oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a dehydrating agent . The reaction conditions often include the use of solvents like DMSO and bases such as NaOH at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can introduce various functional groups onto the phenyl or oxadiazole rings .
Aplicaciones Científicas De Investigación
N-(4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mecanismo De Acción
The mechanism of action of N-(4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular pathways depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.
1,3,4-Oxadiazole Derivatives: Regioisomers with different nitrogen atom positions in the ring.
Uniqueness
N-(4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and the presence of both the oxadiazole and pyrrolidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-4-15-20-18(25-21-15)12-5-7-14(8-6-12)19-17(24)13-9-16(23)22(10-13)11(2)3/h5-8,11,13H,4,9-10H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFOWHSSXKZQAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{2-oxo-2-[2-(3-phenylpropyl)-4-morpholinyl]ethyl}-2-pyrrolidinone](/img/structure/B5963278.png)
![3-CHLORO-N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B5963279.png)
![9-Hydroxy-5-(3-methylphenyl)-7-oxa-5-azatetracyclo[6.3.0.02,6.03,10]undecan-4-one](/img/structure/B5963288.png)
![N,2-dimethyl-N-[1-(2-phenylethyl)piperidin-3-yl]pyrazole-3-carboxamide](/img/structure/B5963289.png)

![N-benzyl-3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5963298.png)
![4-[(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)carbonyl]morpholine](/img/structure/B5963303.png)
![2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5963304.png)

![2-[acetyl(isopentyl)amino]-4-methyl-N-(2-pyridylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B5963314.png)
![1-[3-[[3-[3-(methoxymethyl)piperidine-1-carbonyl]-1H-pyrazol-5-yl]methoxy]phenyl]ethanone](/img/structure/B5963322.png)
![[3-benzyl-1-(3,4-dimethylbenzyl)-3-piperidinyl]methanol](/img/structure/B5963324.png)
![N-(4-methyl-2-pyridinyl)-5-[1-(3-pyridinylmethyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B5963332.png)
![N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5963333.png)
